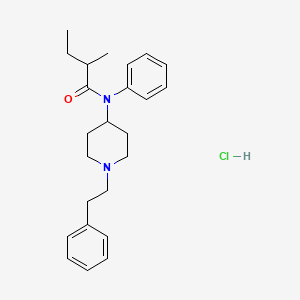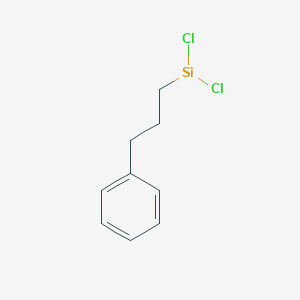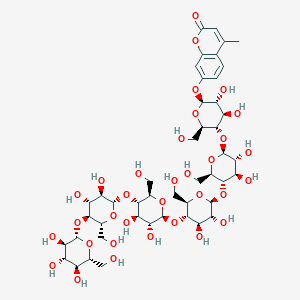
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic opioids and related compounds
Wirkmechanismus
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Fentanyl: A widely used synthetic opioid with similar structure and effects.
Acetylfentanyl: Another fentanyl analog with similar potency and pharmacological properties.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .
Eigenschaften
CAS-Nummer |
2748591-35-5 |
|---|---|
Molekularformel |
C24H33ClN2O |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI-Schlüssel |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)




![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
